molecular formula C6H13BrO2 B3057969 2-Bromo-1,1-dimethoxybutane CAS No. 868-36-0

2-Bromo-1,1-dimethoxybutane

Cat. No.: B3057969
CAS No.: 868-36-0
M. Wt: 197.07 g/mol
InChI Key: OXJUWNGIXKTRMK-UHFFFAOYSA-N
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Description

2-Bromo-1,1-dimethoxybutane is an organic compound with the molecular formula C6H13BrO2. It is a brominated derivative of dimethoxybutane and is used in various chemical reactions and industrial applications. This compound is known for its reactivity due to the presence of the bromine atom, which makes it a valuable intermediate in organic synthesis.

Scientific Research Applications

2-Bromo-1,1-dimethoxybutane is used in various scientific research applications, including:

Safety and Hazards

“Butane, 2-bromo-1,1-dimethoxy-” is classified as a flammable liquid and can cause skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Protective equipment should be used and adequate ventilation should be ensured .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1,1-dimethoxybutane can be synthesized through the bromination of 1,1-dimethoxybutane. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where the bromination reaction is conducted under controlled conditions. The process includes the addition of bromine to 1,1-dimethoxybutane, followed by separation and purification steps to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,1-dimethoxybutane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Bromo-1,1-dimethoxybutane involves its reactivity as a brominated compound. The bromine atom is highly reactive and can participate in various chemical reactions, including nucleophilic substitution and elimination. The compound can interact with nucleophiles, leading to the formation of new chemical bonds and the generation of different products. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1,1-dimethoxyethane
  • 2-Bromo-1,1-dimethoxypropane
  • 2-Bromo-1,1-dimethoxyhexane

Uniqueness

2-Bromo-1,1-dimethoxybutane is unique due to its specific molecular structure, which includes a butane backbone with two methoxy groups and a bromine atom. This structure imparts distinct reactivity and properties compared to other similar compounds. The presence of the bromine atom makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations .

Properties

IUPAC Name

2-bromo-1,1-dimethoxybutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13BrO2/c1-4-5(7)6(8-2)9-3/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXJUWNGIXKTRMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(OC)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30455387
Record name 2-bromo-1,1-dimethoxy-butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868-36-0
Record name 2-bromo-1,1-dimethoxy-butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1,1-dimethoxybutane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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